N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Overview
Description
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a useful research compound. Its molecular formula is C10H11N3O4S and its molecular weight is 269.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is involved in glucose metabolism, and it plays a crucial role in the regulation of insulin secretion .
Mode of Action
This compound: interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction inhibits the activity of DPP-4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by This compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is prevented, leading to increased insulin secretion and improved glucose control .
Pharmacokinetics
The pharmacokinetic properties of This compound indicate efficient oral bioavailability . The compound obeys Lipinski’s rule, which suggests good absorption and permeation . The biodistribution pattern shows that the compound mainly accumulates in the visceral organs where DPP-4 is secreted at high levels .
Result of Action
The result of the action of This compound is the stimulation of insulin secretion, leading to improved glucose control . This makes it a promising agent for the treatment of conditions like type 2 diabetes mellitus .
Properties
IUPAC Name |
N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHFCGZSMNUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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